2-(3-Bromo-2,2-dimethylpropoxy)butane
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Overview
Description
2-(3-Bromo-2,2-dimethylpropoxy)butane is an organic compound with the molecular formula C9H19BrO. It is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a butane chain. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropoxy)butane typically involves the reaction of 3-bromo-2,2-dimethylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,2-dimethylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, ethoxide ions, and other nucleophiles are commonly used in substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-ethoxy-2,3-dimethylbutane can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropoxy)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropoxy)butane involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. These reactions are facilitated by the electron-donating effects of the dimethylpropoxy group, which stabilizes the transition state and intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Bromo-2,2-dimethylpropoxy)butane is unique due to the presence of the dimethylpropoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications .
Properties
Molecular Formula |
C9H19BrO |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-3-butan-2-yloxy-2,2-dimethylpropane |
InChI |
InChI=1S/C9H19BrO/c1-5-8(2)11-7-9(3,4)6-10/h8H,5-7H2,1-4H3 |
InChI Key |
JCINRHIMSCVSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C)(C)CBr |
Origin of Product |
United States |
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